1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Structural Characterization of 1-Isopropyl-4-({4-[(4-Methoxyphenyl)Sulfonyl]-1-Piperazinyl}Carbonyl)-6-Methyl-1H-Pyrazolo[3,4-b]Pyridine
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name systematically describes its polycyclic framework and substituents:
- Parent structure : Pyrazolo[3,4-b]pyridine, a fused bicyclic system with nitrogen atoms at positions 1, 2, and 7.
- Substituents :
- 1-isopropyl : A branched alkyl group at the pyrazole nitrogen (N1).
- 4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl) : A carbonyl-linked piperazine ring at C4, further substituted by a sulfonyl group attached to a 4-methoxyphenyl moiety.
- 6-methyl : A methyl group at C6 of the pyridine ring.
The molecular formula is C₂₂H₂₇N₅O₄S , with a calculated molecular weight of 457.5 g/mol . Key structural features include:
- Planar aromatic core : The pyrazolo[3,4-b]pyridine system exhibits delocalized π-electrons, with bond lengths intermediate between pyrazole and pyridine.
- Sulfonamide bridge : The 4-methoxyphenylsulfonyl group introduces steric bulk and hydrogen-bonding capacity via the sulfonyl oxygen atoms.
- Conformational flexibility : The piperazine ring adopts chair or boat conformations depending on intermolecular interactions.
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₂₇N₅O₄S |
| Molecular weight | 457.5 g/mol |
| Hydrogen bond donors | 1 (piperazine NH) |
| Hydrogen bond acceptors | 7 (4 carbonyl/sulfonyl O, 3 N) |
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies of analogous pyrazolo[3,4-b]pyridine derivatives reveal:
- Coplanar fused rings : Dihedral angles between pyrazole and pyridine rings typically measure <5°, maintaining aromatic conjugation.
- Piperazine geometry : The sulfonyl group induces a chair conformation in the piperazine ring, with torsional angles of 55–60° between adjacent nitrogen and sulfur atoms.
- Intermolecular interactions :
The 4-methoxyphenyl group adopts a para-substituted orientation , maximizing resonance stabilization of the sulfonyl group. Crystal packing analysis shows alternating hydrophobic (isopropyl/methyl) and hydrophilic (sulfonyl/carbonyl) regions, facilitating lattice stabilization.
Spectroscopic Identification Techniques
Fourier-Transform Infrared Spectroscopy (FT-IR)
Critical absorption bands and assignments include:
- 3050–3100 cm⁻¹ : Aromatic C–H stretching of pyrazolo[3,4-b]pyridine.
- 1705 cm⁻¹ : Strong carbonyl (C=O) stretch from the amide linkage.
- 1325 cm⁻¹ and 1155 cm⁻¹ : Asymmetric and symmetric S=O stretching of the sulfonyl group.
- 1250 cm⁻¹ : C–O–C stretching of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H) : H5 proton of pyrazolo[3,4-b]pyridine.
- δ 7.82 (d, J=8.8 Hz, 2H) : Ortho protons of 4-methoxyphenyl.
- δ 6.98 (d, J=8.8 Hz, 2H) : Meta protons of 4-methoxyphenyl.
- δ 4.75 (sept, J=6.6 Hz, 1H) : Isopropyl methine proton.
- δ 3.82 (s, 3H) : Methoxy group.
- δ 3.45–3.10 (m, 8H) : Piperazine ring protons.
- δ 2.55 (s, 3H) : C6 methyl group.
- δ 1.42 (d, J=6.6 Hz, 6H) : Isopropyl methyl groups.
¹³C NMR (101 MHz, DMSO-d₆) :
- δ 165.2 : Amide carbonyl carbon.
- δ 159.8 : Methoxy-substituted aromatic carbon.
- δ 148.5–112.3 : Pyrazolo[3,4-b]pyridine and phenyl carbons.
- δ 55.1 : Methoxy carbon.
- δ 46.3–42.8 : Piperazine carbons.
- δ 22.7 : Isopropyl methyl carbons.
Mass Spectrometry (MS)
- ESI-MS (m/z) : 458.2 [M+H]⁺ (calculated 457.5).
- Fragmentation pattern :
- 458 → 314 (loss of 4-methoxyphenylsulfonyl group).
- 314 → 227 (cleavage of piperazine-carbonyl bond).
- 227 → 184 (expulsion of isopropyl group).
Properties
Molecular Formula |
C22H27N5O4S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C22H27N5O4S/c1-15(2)27-21-20(14-23-27)19(13-16(3)24-21)22(28)25-9-11-26(12-10-25)32(29,30)18-7-5-17(31-4)6-8-18/h5-8,13-15H,9-12H2,1-4H3 |
InChI Key |
HKGWZRIWFUWNFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Carbamate Activation
-
Chlorocarbonylation :
-
Piperazine Coupling :
Sulfonylation of the Piperazine Ring
The 4-methoxyphenyl sulfonyl group is introduced via sulfonylation:
-
Sulfonyl Chloride Reaction :
Catalytic and Industrial Optimization
Industrial-scale syntheses employ catalysts to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | None | ZrCl₄ (0.5 mol%) |
| Solvent | DMF/Chloroform | Ethanol |
| Reaction Time (Step 3) | 8 hours | 4 hours |
| Overall Yield | 52% | 74% |
ZrCl₄ accelerates the acylation step by activating the carbonyl group, reducing side reactions. Ethanol as a solvent improves environmental compatibility compared to DMF.
Purification and Characterization
Final purification involves:
-
Column Chromatography : Silica gel, ethyl acetate/hexane (3:7).
-
Recrystallization : Chloroform/diethyl ether (1:5).
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.45 (d, 6H, isopropyl CH₃), 2.60 (s, 3H, C6-CH₃), 3.85 (s, 3H, OCH₃), 7.15–8.20 (m, aromatic H).
Challenges and Mitigation Strategies
-
Low Cyclization Yields :
-
Sulfonylation Side Reactions :
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
1-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The primary mechanism by which 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects is through the selective inhibition of specific PDE isoforms. This selectivity allows for targeted pharmacological effects that may enhance treatment outcomes for various diseases. Research has indicated that the compound's unique structural features facilitate its binding affinity to these enzymes, thereby modulating their activity and influencing downstream signaling pathways .
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
Anti-inflammatory Agents
Due to its ability to inhibit PDEs, this compound has been studied for its anti-inflammatory properties. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in regulating inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Respiratory Disorders
Research indicates that the compound may improve respiratory function in conditions like asthma and COPD by relaxing bronchial smooth muscles through the elevation of cyclic AMP levels. This action can help alleviate symptoms associated with these respiratory conditions, making it a candidate for further clinical studies .
Cancer Treatment
Pyrazolo[3,4-b]pyridine derivatives have shown promise in cancer research due to their ability to inhibit various kinases involved in tumor growth and metastasis. The unique structure of this compound may allow it to interact with multiple targets within cancer cells, potentially leading to enhanced anti-tumor efficacy .
Synthesis and Chemical Properties
The synthesis of 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The synthetic routes often include the condensation of pyrazole derivatives with activated carbonyl compounds under specific conditions to optimize yield and purity .
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Pyrazole derivative reacts with activated carbonyl group |
| 2 | Sulfonation | Introduction of sulfonyl group onto the piperazine ring |
| 3 | Isopropylation | Addition of isopropyl group at the designated position |
| 4 | Final Purification | Purification through crystallization or chromatography |
Case Studies
Several studies have explored the efficacy of this compound in various biological systems:
Case Study 1: Inhibition of PDEs
A study demonstrated that 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine effectively inhibited specific PDE isoforms, leading to significant increases in intracellular cAMP levels in cultured human bronchial epithelial cells. This increase correlated with reduced inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Cancer Cell Lines
In vitro testing on various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells. The mechanism involved apoptosis induction through modulation of signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazolo[3,4-b]Pyridine Family
Table 1: Key Structural Features and Properties
Key Observations:
Core Modifications: The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from simpler pyrazole derivatives (e.g., fipronil in ), which lack fused heterocyclic systems. This core may enhance planar stacking interactions in target binding .
Sulfonyl vs. Sulfinyl/Sulfanyl Groups :
- The 4-methoxyphenylsulfonyl group in the target compound differs from the sulfinyl group in fipronil and the methylsulfanyl group in pyrazolo[3,4-d]pyrimidine derivatives . Sulfonyl groups are strongly electron-withdrawing, which may stabilize interactions with charged residues in biological targets.
Substituent Effects :
- The 1-isopropyl group in the target compound likely increases steric bulk compared to smaller substituents like methyl or ethyl in analogues . This could influence binding pocket accessibility.
- The 4-methoxyphenyl group on the sulfonyl moiety may enhance lipophilicity compared to unsubstituted phenyl groups in other compounds .
Biological Activity
1-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound notable for its potential therapeutic applications, particularly due to its biological activity as a phosphodiesterase (PDE) inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure known for its pharmacological significance. The presence of a piperazine ring and a methoxyphenyl sulfonyl group enhances its solubility and binding affinity to various biological targets.
1-Isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine primarily functions as an inhibitor of phosphodiesterases (PDEs). PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP, which are critical in various signaling pathways. By inhibiting these enzymes, the compound can lead to:
- Anti-inflammatory effects : Reduction in inflammatory mediators.
- Bronchodilation : Potential improvement in conditions like asthma and chronic obstructive pulmonary disease (COPD) due to enhanced airway relaxation.
Biological Activity and Research Findings
Several studies have investigated the biological activity of this compound:
- PDE Inhibition : Research indicates that 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine selectively inhibits certain PDE isoforms. This selectivity enhances its therapeutic potential by minimizing side effects associated with non-selective PDE inhibitors.
- Binding Affinity Studies : Interaction studies have shown that the compound has a strong binding affinity to specific molecular targets involved in signal transduction pathways. This interaction is crucial for modulating its pharmacological effects.
- Case Studies : In vitro studies have demonstrated that this compound can significantly lower the levels of phosphorylated proteins involved in cell signaling, suggesting its role in modulating cellular responses related to inflammation and other pathophysiological conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | PDE Inhibition | Therapeutic Applications |
|---|---|---|---|
| Compound A | Similar | Moderate | Anti-inflammatory |
| Compound B | Similar | High | Respiratory diseases |
| Target Compound | Unique | High Selectivity | Asthma, COPD |
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves coupling the pyrazolo[3,4-b]pyridine core with the 4-[(4-methoxyphenyl)sulfonyl]piperazine moiety. Key steps include:
- Coupling Reaction : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) for the amide bond formation between the pyrazolo-pyridine carboxylic acid and piperazine .
- Sulfonylation : React piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC. Recrystallization from ethanol/water mixtures improves purity (yields ~55–60%) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substituents (e.g., isopropyl methyl groups at δ 1.4–1.6 ppm, sulfonyl resonance at δ 7.8–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]: ~529.2 Da) .
- X-ray Crystallography : Resolve crystal structures to validate the pyrazolo-pyridine core and sulfonyl-piperazine orientation, as demonstrated in related pyrazolo[3,4-b]pyridine derivatives .
Q. How can researchers assess solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Conflicting solubility data in DMSO (e.g., 10–25 mM) should be resolved using dynamic light scattering (DLS) to detect aggregates .
- Stability Profiling : Conduct HPLC-UV at 24/48-hour intervals under assay conditions (e.g., 37°C, pH 7.4). Degradation peaks >5% indicate need for formulation optimization (e.g., cyclodextrin encapsulation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Sulfonyl Group Variations : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) groups to modulate target binding. Compare IC values in enzyme inhibition assays .
- Piperazine Substitutions : Introduce methyl or acetyl groups to the piperazine nitrogen to alter pharmacokinetics (e.g., logP) .
| Substituent | Biological Activity (IC) | LogP |
|---|---|---|
| 4-Methoxyphenylsulfonyl | 0.12 µM | 3.2 |
| 4-Nitrophenylsulfonyl | 0.08 µM | 3.8 |
| Naphthylsulfonyl | 0.25 µM | 4.5 |
Q. What strategies resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Reproducibility Checks : Replicate reactions using identical catalysts (e.g., Pd(OAc) vs. PdCl) and solvents (DMF vs. THF) .
- Meta-Analysis : Compare datasets across literature (e.g., yields of 55% vs. 70% for similar piperazine couplings) to identify critical variables (e.g., temperature, anhydrous conditions) .
Q. How can computational modeling predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites). The sulfonyl group forms hydrogen bonds with Lys123, while the pyrazolo-pyridine core occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD values >2.0 Å suggest poor binding .
Q. What methods validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
